3,7-Dimethyloct-6-en-1-yl chloroacetate
Description
3,7-Dimethyloct-6-en-1-yl chloroacetate is a chloroacetate ester derived from the terpene alcohol 3,7-dimethyloct-6-en-1-ol. Chloroacetate esters are characterized by their chloroacetyl group (-O-CO-CH2Cl), which confers reactivity and biological activity. Additionally, the methyl carbonate analog of 3,7-dimethyloct-6-en-1-yl derivatives is patented as a perfume ingredient, highlighting the role of ester functional groups in modulating volatility and odor profiles .
Properties
CAS No. |
5471-50-1 |
|---|---|
Molecular Formula |
C12H21ClO2 |
Molecular Weight |
232.74 g/mol |
IUPAC Name |
3,7-dimethyloct-6-enyl 2-chloroacetate |
InChI |
InChI=1S/C12H21ClO2/c1-10(2)5-4-6-11(3)7-8-15-12(14)9-13/h5,11H,4,6-9H2,1-3H3 |
InChI Key |
WVUYCURPUOHOPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CCOC(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Thymyl Chloroacetate
Structural Similarity: Both compounds share the chloroacetate ester group, but thymyl chloroacetate is derived from thymol (a monoterpene alcohol). Toxicity and Bioactivity:
- Thymyl chloroacetate demonstrates high acute toxicity (LD50 = 1.41 µg/mg) against Acromyrmex balzani ants, surpassing thymol but remaining less potent than synthetic insecticides like deltamethrin .
- Sublethal effects include increased self-cleaning and walking speed in ants, indicating neurotoxic or irritant properties .
Application : Primarily explored as a natural insecticide alternative.
Ethyl Chloroacetate
Structural Difference : Ethyl chloroacetate has a simpler ethyl alcohol moiety instead of the branched terpene-derived chain.
Synthetic Utility :
- Used as a reagent in heterocyclic synthesis, e.g., reacting with 8-hydroxyquinoline to form intermediates for pharmaceuticals .
- Microwave-assisted synthesis methods improve reaction efficiency compared to conventional heating . Bioactivity: Resulting hybrids (e.g., dihydropyrazol-1-yl-2-(quinolin-8-yloxy) derivatives) show moderate antimicrobial activity, though less potent than standard drugs .
Methyl Dichloroacetate
Structural Difference: Contains two chlorine atoms on the acetyl group, increasing electrophilicity and reactivity. Hazard Profile: Classified as a hazardous chemical (CAS 116-54-1), with dichloroacetates generally associated with higher toxicity due to enhanced lipid solubility and metabolic interference . Applications: Limited to industrial synthesis due to safety concerns.
3,7-Dimethyloct-6-en-1-yl Methyl Carbonate
Structural Analogy : Replaces the chloroacetate group with a methyl carbonate (-O-CO-OCH3).
Application : Patented as a fragrance ingredient, emphasizing the role of ester groups in perfumery. The absence of chlorine likely reduces toxicity and alters volatility compared to chloroacetates .
Data Tables
Table 1: Toxicity and Bioactivity Comparison
Key Research Findings
- Toxicity Mechanisms : Chloroacetate esters like thymyl chloroacetate likely disrupt neuronal signaling or cuticle integrity in insects, while dichloro derivatives pose higher systemic toxicity risks .
- Synthetic Flexibility : Ethyl chloroacetate’s versatility in forming heterocycles underscores the reactivity of chloroacetate esters, though terpene-derived variants (e.g., 3,7-dimethyloct-6-en-1-yl) may require tailored methods .
- Application-Specific Design : The choice between chloroacetate and carbonate esters depends on the desired balance between bioactivity (e.g., insecticidal vs. fragrant properties) .
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